(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features multiple functional groups, including thiazolidine, benzothiazole, and phenoxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the benzothiazole moiety, and the final coupling with the phenoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
(2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
(2Z,5Z)-3-ETHYL-5-ETHYLIDENENON-2-ENE: Shares structural similarities but lacks the benzothiazole and phenoxyphenyl groups.
(2E,5Z)-2,5-OCTADIENE: Another related compound with different functional groups and properties.
Uniqueness
(2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C28H25N3O2S2 |
---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-2-(4-phenoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H25N3O2S2/c1-3-30-23-12-8-9-13-24(23)34-26(30)19-18-25-27(32)31(4-2)28(35-25)29-20-14-16-22(17-15-20)33-21-10-6-5-7-11-21/h5-19H,3-4H2,1-2H3/b25-18-,26-19+,29-28? |
InChI Key |
WAQMRGMJIOTYID-GPIJNWTKSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C\3/C(=O)N(C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)S3)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)S3)CC |
Origin of Product |
United States |
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